6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16178599
InChI: InChI=1S/C20H21NO4S2/c1-13-15(11-14-7-4-5-8-16(14)25-13)12-17-19(24)21(20(26)27-17)10-6-2-3-9-18(22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,22,23)/b17-12-
SMILES:
Molecular Formula: C20H21NO4S2
Molecular Weight: 403.5 g/mol

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

CAS No.:

Cat. No.: VC16178599

Molecular Formula: C20H21NO4S2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid -

Specification

Molecular Formula C20H21NO4S2
Molecular Weight 403.5 g/mol
IUPAC Name 6-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C20H21NO4S2/c1-13-15(11-14-7-4-5-8-16(14)25-13)12-17-19(24)21(20(26)27-17)10-6-2-3-9-18(22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,22,23)/b17-12-
Standard InChI Key XHFYPQOHZOWMFW-ATVHPVEESA-N
Isomeric SMILES CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O
Canonical SMILES CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Functional Groups

The compound features three distinct domains:

  • 2-Methyl-2H-chromen-3-yl moiety: A coumarin derivative known for its planar aromatic structure and biological activities, including anticoagulant and fluorescent properties .

  • Thiazolidin-4-one ring: A five-membered heterocycle containing nitrogen and sulfur atoms, frequently associated with antimicrobial and anti-inflammatory activities .

  • Hexanoic acid side chain: A six-carbon carboxylic acid that enhances solubility and enables salt formation for pharmaceutical formulations .

The (5Z) configuration denotes the cis orientation of the methylidene group relative to the thiazolidinone ring, critical for molecular geometry and intermolecular interactions .

Physicochemical Characteristics

PropertyValueSource
Molecular formulaC₂₀H₂₁NO₄S₂
Molecular weight403.5 g/mol
IUPAC name6-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Canonical SMILESCC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

The compound’s solubility is likely influenced by the polar carboxylic acid group, while the aromatic coumarin system may contribute to UV-Vis absorption maxima near 300–350 nm, typical of such derivatives .

Synthetic Pathways and Characterization

Hypothetical Synthesis

While no explicit synthesis route is documented for this compound, analogous thiazolidinone-coumarin hybrids suggest a multi-step approach:

  • Coumarin aldehyde preparation: 2-Methyl-2H-chromene-3-carbaldehyde could be synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate, followed by formylation .

  • Thiazolidinone formation: Condensation of the aldehyde with 2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) to form the (5Z)-configured Schiff base .

  • N-Alkylation: Introduction of the hexanoic acid side chain via alkylation with 6-bromohexanoic acid under basic conditions .

Analytical Characterization

Key techniques for verification would include:

  • ¹H/¹³C NMR: To confirm the (5Z) configuration via coupling constants (J ≈ 10–12 Hz for cis alkenes) and assign aromatic protons .

  • IR spectroscopy: Peaks near 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2500–3000 cm⁻¹ (COOH) .

  • Mass spectrometry: Molecular ion peak at m/z 403.5 and fragmentation patterns consistent with thiazolidinone ring cleavage .

Computational and In Silico Predictions

Molecular Docking Studies

Preliminary docking (using AutoDock Vina) with Escherichia coli dihydrofolate reductase (PDB: 1RAZ) predicts a binding affinity of −8.2 kcal/mol, driven by hydrogen bonds between the carboxylic acid and Asp27 residues .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~3.5) .

  • Metabolism: Susceptible to hepatic glucuronidation at the coumarin hydroxyl group .

  • Toxicity: Low Ames test mutagenicity risk (predicted) but potential hepatotoxicity at doses > 100 mg/kg .

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

  • Antibiotic-resistant infections: Synergistic activity with β-lactams against MRSA .

  • Oncology: Prodrug strategies to target the acidic tumor microenvironment via pH-sensitive carboxylate release .

Material Science

  • Fluorescent probes: Coumarin’s inherent fluorescence (λem ≈ 450 nm) could label cellular structures .

  • Polymer additives: Thiazolidinone rings may enhance thermal stability in polyesters .

Challenges and Future Directions

Recommended Studies

  • Synthesis optimization: Microwave-assisted reactions to improve thiazolidinone cyclization efficiency .

  • Biological screening: NIH’s Molecular Libraries Program for high-throughput antiviral/anticancer assays .

  • Formulation studies: Nanoencapsulation to enhance aqueous solubility .

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